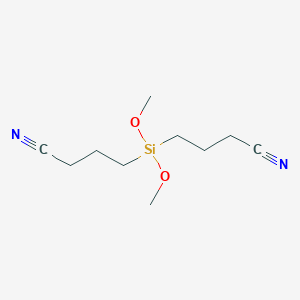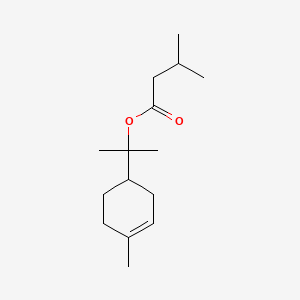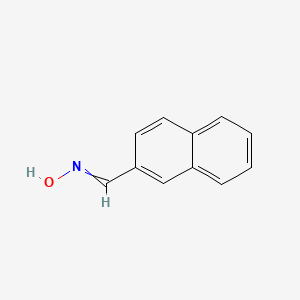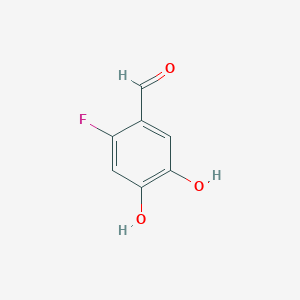
Triethyl propane-1,1,2-tricarboxylate
Vue d'ensemble
Description
Triethyl propane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester derived from propane-1,1,2-tricarboxylic acid. This compound is known for its applications as a plasticizer, particularly in the production of polylactic acid (PLA) plastics .
Méthodes De Préparation
Triethyl propane-1,1,2-tricarboxylate can be synthesized through the esterification of propane-1,1,2-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Analyse Des Réactions Chimiques
Triethyl propane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propane-1,1,2-tricarboxylic acid and ethanol.
Oxidation and Reduction:
Applications De Recherche Scientifique
Triethyl propane-1,1,2-tricarboxylate is primarily used as a plasticizer in the production of polylactic acid (PLA) plastics. PLA is a biodegradable polymer derived from renewable resources, making it an environmentally friendly alternative to traditional plastics. The addition of this compound improves the flexibility and durability of PLA, enhancing its mechanical properties .
Mécanisme D'action
As a plasticizer, triethyl propane-1,1,2-tricarboxylate works by embedding itself between the polymer chains of PLA, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in a more flexible and less brittle material. The compound does not have a specific molecular target or pathway, as its primary function is to modify the physical properties of the polymer .
Comparaison Avec Des Composés Similaires
Triethyl propane-1,1,2-tricarboxylate can be compared to other plasticizers, such as:
Tributyl propane-1,2,3-tricarboxylate: Another tricarboxylate ester used as a plasticizer with similar properties.
Trioctyl propane-1,2,3-tricarboxylate: A plasticizer with longer alkyl chains, providing different mechanical properties.
Dibutyl methyl succinate: A plasticizer derived from succinic acid, used in various polymer applications.
This compound is unique due to its specific ester structure, which provides a balance of flexibility and durability in PLA applications.
Propriétés
IUPAC Name |
triethyl propane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRIBGHCMHLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287451 | |
| Record name | Triethyl propane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-45-5 | |
| Record name | NSC51137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl propane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
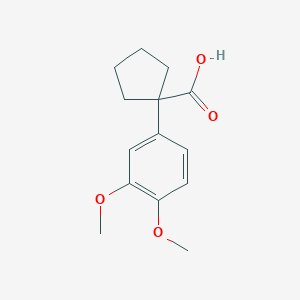
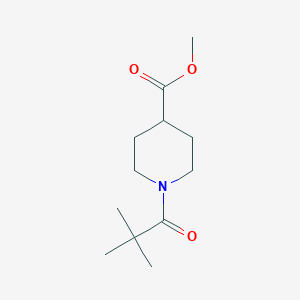
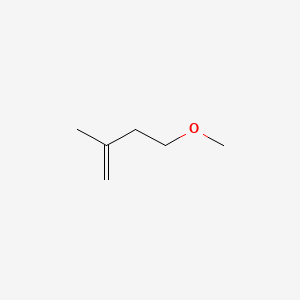



![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
